molecular formula C42H66N6O17 B14058491 Methyltetrazine-amino-PEG12-CH2CH2COONHS

Methyltetrazine-amino-PEG12-CH2CH2COONHS

Cat. No.: B14058491
M. Wt: 927.0 g/mol
InChI Key: SOSDQTDNLHNXHF-UHFFFAOYSA-N
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Description

Methyltetrazine-amino-PEG12-CH2CH2COONHS is a heterobifunctional crosslinker featuring:

  • Methyltetrazine: A bioorthogonal handle that enables rapid, selective reactions with trans-cyclooctene (TCO) via inverse electron-demand Diels-Alder (IEDDA) cycloaddition .
  • PEG12 spacer: A 12-unit polyethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves biocompatibility .
  • N-hydroxysuccinimide (NHS) ester: A reactive group that targets primary amines (e.g., lysine residues in proteins) to form stable amide bonds .

This compound is widely used in bioconjugation for drug delivery, imaging probes, and antibody-drug conjugates (ADCs) due to its dual reactivity and biocompatibility .

Properties

Molecular Formula

C42H66N6O17

Molecular Weight

927.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C42H66N6O17/c1-35-44-46-42(47-45-35)37-4-2-36(3-5-37)34-43-38(49)8-10-53-12-14-55-16-18-57-20-22-59-24-26-61-28-30-63-32-33-64-31-29-62-27-25-60-23-21-58-19-17-56-15-13-54-11-9-41(52)65-48-39(50)6-7-40(48)51/h2-5H,6-34H2,1H3,(H,43,49)

InChI Key

SOSDQTDNLHNXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-amino-PEG12-CH2CH2COONHS is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the NHS ester group onto a PEG backbone. The synthesis typically involves the following steps:

    PEGylation: The PEG backbone is functionalized with amino groups.

    Methyltetrazine Introduction: The methyltetrazine group is introduced through a reaction with an appropriate precursor.

    NHS Ester Formation: The NHS ester group is formed by reacting the PEGylated compound with N-hydroxysuccinimide (NHS) and a coupling agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-amino-PEG12-CH2CH2COONHS undergoes several types of chemical reactions, including:

    Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters.

    Amine Coupling: The NHS ester group reacts with amines to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Carboxylic acids, activated esters, amines, N-hydroxysuccinimide (NHS), coupling agents.

    Conditions: Reactions are typically carried out in organic solvents under mild conditions to preserve the integrity of the functional groups.

Major Products

The major products formed from these reactions are stable bioconjugates, which are widely used in various scientific applications.

Scientific Research Applications

Methyltetrazine-amino-PEG12-CH2CH2COONHS has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Employed in the labeling and tracking of biomolecules.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of bioconjugates for various industrial processes

Mechanism of Action

The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2COONHS involves the formation of stable covalent bonds between the methyltetrazine group and carboxylic acids or activated esters, and between the NHS ester group and amines. These reactions result in the formation of stable bioconjugates, which can be used for various applications.

Comparison with Similar Compounds

Functional Group Reactivity

The reactivity profile of Methyltetrazine-amino-PEG12-CH2CH2COONHS distinguishes it from other PEGylated linkers (Table 1):

Compound Name Reactive Group Target Functional Group Key Application
This compound NHS ester Amines (e.g., proteins) Bioconjugation, ADCs
Methyltetrazine-PEG12-Maleimide Maleimide Thiols (e.g., cysteine) Site-specific protein labeling
m-PEG12-azide Azide Alkyne (via CuAAC) Click chemistry applications
Thiol-PEG12-acid Thiol + Carboxylic acid Disulfide bonds/carbodiimide coupling Dual functionalization

Key Insight: While this compound is ideal for amine coupling, maleimide-based analogs (e.g., Methyltetrazine-PEG12-Maleimide) offer thiol-specific conjugation, critical for cysteine-directed ADC development . Azide-functionalized PEGs enable click chemistry but require copper catalysts, which may introduce cytotoxicity .

Solubility and Biocompatibility

  • PEG chain length: PEG12 provides a balance between solubility enhancement and steric effects.
  • Cytotoxicity : Methyltetrazine derivatives exhibit low cytotoxicity in cell lines (e.g., HepG2), with selectivity indices >60 in analogous compounds . However, maleimide-based linkers can undergo thiol exchange in vivo, limiting stability compared to NHS esters .

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